molecular formula C18H11N3O3S B5655517 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5655517
M. Wt: 349.4 g/mol
InChI Key: XVTGPPVMVBXVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide, also known as DTBZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTBZ is a benzamide derivative that has shown promise in the field of neuroscience, particularly in the study of dopamine transporters.

Mechanism of Action

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide binds to the dopamine transporter and inhibits its function by preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can be visualized using PET imaging. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine transporters in vivo.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has been shown to have a specific affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has been used to study the relationship between dopamine transporter availability and Parkinson's disease, as well as the effects of various drugs on dopamine transporter function. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has also been used to study the effects of aging on dopamine transporter availability in the brain.

Advantages and Limitations for Lab Experiments

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments, including its high affinity for the dopamine transporter, which allows for the visualization of dopamine transporters in vivo using PET imaging. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has some limitations, including its potential toxicity and the fact that it only binds to the dopamine transporter and not other neurotransmitter transporters.

Future Directions

There are several future directions for research related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of new imaging agents that can visualize other neurotransmitter transporters, such as serotonin and norepinephrine transporters. Another area of interest is the development of new drugs that can modulate dopamine transporter function for the treatment of neurological disorders. Finally, there is a need for further research to understand the biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide and other imaging agents on the brain and other organs.

Synthesis Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with phthalic anhydride in the presence of acetic anhydride to obtain 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide. This method has been reported in several scientific publications, including a study by Kung et al. (2000).

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has been used extensively in research related to dopamine transporters. Dopamine is a neurotransmitter that plays a crucial role in various physiological and pathological processes, including reward, motivation, and addiction. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide binds to the dopamine transporter and inhibits its function, which allows for the visualization of dopamine transporters in the brain using positron emission tomography (PET) imaging. This technique has been used to study various neurological disorders, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-15(20-18-19-8-9-25-18)11-4-3-5-12(10-11)21-16(23)13-6-1-2-7-14(13)17(21)24/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGPPVMVBXVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

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